molecular formula C12H9NO3 B6300159 4-(4-Hydroxyphenyl)picolinic acid CAS No. 1258635-27-6

4-(4-Hydroxyphenyl)picolinic acid

Cat. No.: B6300159
CAS No.: 1258635-27-6
M. Wt: 215.20 g/mol
InChI Key: XMEKTLBSKFMOKX-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)picolinic acid is a picolinic acid derivative characterized by a pyridine ring substituted at the 4-position with a 4-hydroxyphenyl group. Picolinic acid (2-pyridinecarboxylic acid) serves as a versatile scaffold in medicinal and coordination chemistry due to its carboxylic acid and nitrogen donor sites.

Properties

IUPAC Name

4-(4-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-10-3-1-8(2-4-10)9-5-6-13-11(7-9)12(15)16/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEKTLBSKFMOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)picolinic acid can be achieved through various methods. One common approach involves the condensation reaction of ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and 4-hydroxybenzaldehyde in the presence of a catalyst such as UiO-66 (Zr)-N(CH2PO3H2)2 . This reaction typically occurs at ambient temperature and results in the formation of the desired picolinic acid derivative.

Industrial Production Methods

Industrial production of 4-(4-Hydroxyphenyl)picolinic acid may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), can enhance the efficiency and yield of the reaction. These catalysts offer advantages such as recyclability and reusability, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The hydroxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the hydroxy group under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)picolinic acid involves its ability to bind to metal ions, forming stable complexes. This binding can alter the structure and function of metal-dependent proteins and enzymes. For example, it can bind to zinc finger proteins, disrupting their zinc-binding sites and inhibiting their function . This mechanism is particularly relevant in the context of antiviral and anticancer research, where the compound’s ability to interfere with metal-dependent processes can be exploited .

Comparison with Similar Compounds

Table 1: Structural Analogues of 4-(4-Hydroxyphenyl)picolinic Acid

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-(4-Hydroxyphenyl)picolinic acid 4-Hydroxyphenyl C₁₂H₉NO₃ 215.20 Parent compound; hydrogen-bonding donor N/A
4-(4-Methoxyphenyl)picolinic acid 4-Methoxyphenyl C₁₃H₁₁NO₃ 229.23 Increased lipophilicity; electron-donating methoxy group
5-(4-(Trifluoromethoxy)phenyl)picolinic acid 4-Trifluoromethoxyphenyl C₁₃H₈F₃NO₃ 283.21 Electron-withdrawing CF₃O group; enhanced metabolic stability
4-(4-Aminophenoxy)picolinic acid 4-Aminophenoxy C₁₂H₁₀N₂O₃ 230.22 Basic amino group; pharmaceutical intermediate
  • Electronic Effects: The hydroxy group in 4-(4-Hydroxyphenyl)picolinic acid increases acidity (pKa ~4–5 for phenolic OH), while methoxy (electron-donating) and trifluoromethoxy (electron-withdrawing) groups alter electron density on the phenyl ring, affecting reactivity and binding .

Derivatives with Additional Functional Groups

Functionalization of the picolinic acid core enhances metal-binding or enzyme-inhibitory properties:

Table 2: Derivatives with Functional Modifications

Compound Name Modification Molecular Formula Synthesis Yield (%) Key Properties/Activities Reference
4-(4-Hydroxyphenyl)-6-(phosphonomethyl)picolinic acid 6-Phosphonomethyl C₁₃H₁₂NO₆P 82 Metallo-β-lactamase inhibition; metal chelation
4-(2-Formylphenyl)picolinic acid 2-Formylphenyl C₁₃H₉NO₃ N/A Formyl group enables Schiff base formation
  • Phosphonomethyl Group: The addition of a phosphonomethyl group at the 6-position (compound 18e) improves metal-binding capacity, critical for inhibiting metalloenzymes like β-lactamases .
  • Formyl Group : The formyl substituent in 4-(2-Formylphenyl)picolinic acid facilitates further synthetic modifications, expanding utility in organic synthesis .

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